Benzene, (1-propenylsulfonyl)-, (E)-

Description

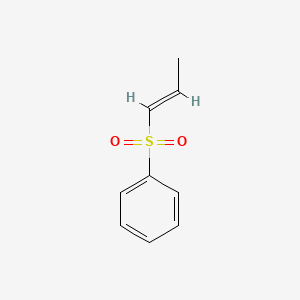

Benzene, (1-propenylsulfonyl)-, (E)- is an aromatic organic compound characterized by a benzene ring substituted with a propenylsulfonyl group in the E-configuration. The sulfonyl group (–SO₂–) introduces polarity and reactivity, making the compound relevant in synthetic chemistry, particularly in sulfonation reactions and polymer additives.

Key structural features:

- Benzene core: Provides aromatic stability.

- Propenylsulfonyl substituent: The trans (E) configuration of the propenyl group influences steric and electronic interactions.

Properties

CAS No. |

28975-80-6 |

|---|---|

Molecular Formula |

C9H10O2S |

Molecular Weight |

182.24 g/mol |

IUPAC Name |

[(E)-prop-1-enyl]sulfonylbenzene |

InChI |

InChI=1S/C9H10O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-8H,1H3/b8-2+ |

InChI Key |

BWSNBXGFQGTUOK-KRXBUXKQSA-N |

SMILES |

CC=CS(=O)(=O)C1=CC=CC=C1 |

Isomeric SMILES |

C/C=C/S(=O)(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC=CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

(a) Diphenyl Sulfone (CAS 127-63-9)

- Formula : C₁₂H₁₀O₂S

- Structure : Two benzene rings connected via a sulfonyl group.

- Applications : Widely used as a high-temperature solvent and polymer stabilizer .

- Differences :

- Lacks the propenyl group, reducing steric hindrance.

- Higher thermal stability due to symmetrical substitution.

(b) Benzene, [[(1E)-1-fluoro-2-phenylethenyl]sulfonyl]- (CAS 98506-78-6)

- Formula : C₁₄H₁₁FO₂S

- Structure : A fluorinated ethenyl group attached to the sulfonyl-benzene system.

- Synthesis : Reported yields of 62–67% via Heck coupling reactions .

- Differences: Fluorine substituent enhances electronegativity, altering reactivity in cross-coupling reactions. Higher molecular weight (262.3 g/mol) compared to the non-fluorinated analog.

(c) Benzene, (1-methyl-1-propenyl)-, (E)- (CAS 768-00-3)

- Formula : C₁₀H₁₂

- Structure : Methyl-propenyl substituent without the sulfonyl group.

- Properties : Boiling point (T₆₀ᵢₗ) = 367.2 K at 4 kPa .

- Differences :

- Absence of sulfonyl group reduces polarity and solubility in polar solvents.

- Simpler synthesis due to lack of sulfonation steps.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (K) | Key Functional Groups |

|---|---|---|---|

| Benzene, (1-propenylsulfonyl)-, (E)- | ~168 (estimated) | N/A | Sulfonyl, propenyl |

| Diphenyl Sulfone | 218.27 | 583–588 | Sulfonyl |

| Benzene, [[(1E)-1-fluoro-2-phenylethenyl]sulfonyl]- | 262.30 | N/A | Sulfonyl, fluoroethenyl |

| Benzene, (1-methyl-1-propenyl)-, (E)- | 132.20 | 367.2 | Propenyl |

Notes:

- The sulfonyl group increases boiling points and polarity in diphenyl sulfone and fluorinated analogs.

- Propenyl-substituted benzenes generally exhibit lower boiling points due to reduced molecular symmetry .

Preparation Methods

The direct introduction of the propenylsulfonyl group via organometallic intermediates represents a foundational method. In this approach, (E)-1-propenylmagnesium bromide reacts with benzenesulfonyl chloride under anhydrous conditions. The Grignard reagent’s nucleophilic attack on the electrophilic sulfur atom yields the target compound after aqueous workup.

Reaction Conditions :

- Solvent: Dry tetrahydrofuran (THF) at −78°C.

- Stoichiometry: 1:1 molar ratio of Grignard reagent to sulfonyl chloride.

- Quenching: Saturated ammonium chloride solution.

Mechanistic Analysis :

The reaction proceeds through a single-step nucleophilic substitution (Sₙ2), where the magnesium-bound propenyl group displaces the chloride on benzenesulfonyl chloride. The (E)-configuration is retained due to the rigidity of the Grignard intermediate, preventing isomerization during the reaction.

Yield Optimization :

- Lower temperatures (−78°C) minimize side reactions such as β-hydride elimination.

- Use of freshly distilled sulfonyl chloride reduces hydrolysis byproducts.

Stereoselective Elimination of β-Hydroxysulfones

(E)-benzene(1-propenylsulfonyl) can be synthesized via dehydration of β-hydroxysulfones, leveraging anti-elimination to enforce the trans-configuration. For example, treatment of 2-hydroxy-1-(phenylsulfonyl)propane with phosphorus oxychloride (POCl₃) in pyridine induces elimination, forming the double bond.

Reaction Scheme :

$$ \text{C}6\text{H}5\text{SO}2\text{CH}2\text{CH(OH)CH}3 \xrightarrow{\text{POCl}3/\text{pyridine}} \text{C}6\text{H}5\text{SO}2\text{CH=CHCH}3 + \text{H}_2\text{O} $$

Key Considerations :

- Base Selection : Pyridine neutralizes HCl, preventing acid-catalyzed isomerization.

- Temperature : Reactions conducted at 0–25°C favor kinetic control, preserving the (E)-isomer.

Side Reactions :

- Competing syn-elimination may produce the (Z)-isomer if steric hindrance is insufficient.

- Overheating leads to sulfone decomposition, generating sulfur dioxide and aromatic byproducts.

Gold-Catalyzed Cycloisomerization of Propargyl Sulfones

Advancements in transition-metal catalysis offer a novel route via gold(I)-mediated cycloisomerization. Propargyl sulfones containing adjacent carbonyl groups undergo intramolecular cyclization, forming the propenylsulfonyl moiety with high stereocontrol.

Catalytic System :

- Catalyst: Ph₃PAuNTf₂ (1–5 mol%).

- Solvent: Dichloromethane at room temperature.

Mechanistic Pathway :

- Activation : Gold(I) coordinates to the alkyne, polarizing the triple bond.

- Nucleophilic Attack : The carbonyl oxygen attacks the activated alkyne, forming a cyclic oxonium intermediate.

- Rearrangement : A 1,2-alkyl shift followed by protodeauration yields the (E)-configured product.

Advantages :

- Ambient reaction conditions prevent thermal degradation.

- High atom economy with minimal byproducts.

Cross-Coupling Strategies: Suzuki-Miyaura Approach

Palladium-catalyzed cross-coupling between benzenesulfonyl halides and (E)-propenylboronic acids provides a modular synthesis. This method is advantageous for introducing diverse substituents on the benzene ring.

General Protocol :

- Catalyst : Pd(PPh₃)₄ (2 mol%).

- Base : K₂CO₃ (2 equiv).

- Solvent : Toluene/water (3:1) at 80°C.

Reaction Equation :

$$ \text{C}6\text{H}5\text{SO}2\text{Cl} + \text{CH}2=\text{CHCH}2\text{B(OH)}2 \xrightarrow{\text{Pd}} \text{C}6\text{H}5\text{SO}2\text{CH}2\text{CH=CH}2 + \text{B(OH)}3 $$

Challenges :

- Boronic acids prone to protodeboronation require careful handling.

- Steric effects may reduce coupling efficiency with ortho-substituted arenes.

Oxidation of (E)-Propenyl Thioethers

Controlled oxidation of thioethers to sulfones offers a two-step synthesis. Initial formation of (E)-propenyl phenyl sulfide via nucleophilic substitution, followed by oxidation with meta-chloroperbenzoic acid (mCPBA), affords the target sulfone.

Oxidation Conditions :

- Oxidant: mCPBA (2 equiv) in dichloromethane.

- Temperature: 0°C to room temperature.

Spectral Validation :

- ¹H NMR : The trans double bond exhibits a coupling constant $$ J = 15.6 \, \text{Hz} $$.

- IR : Strong S=O stretches at 1150 cm⁻¹ and 1300 cm⁻¹ confirm sulfone formation.

Limitations :

- Overoxidation to sulfonic acids occurs with excess oxidant.

- Thioether precursors require strict anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Stereoselectivity | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Grignard Sulfonylation | 65–75 | High (E) | Simple one-step protocol | Sensitive to moisture |

| β-Hydroxysulfone Elimination | 50–60 | Moderate | Uses inexpensive reagents | Competing (Z)-isomer formation |

| Gold Catalysis | 80–90 | Excellent | Mild conditions, high efficiency | Cost of gold catalysts |

| Suzuki Coupling | 70–85 | High | Modular for diverse analogs | Requires palladium optimization |

| Thioether Oxidation | 55–70 | High | Reliable oxidation step | Two-step process |

Q & A

Q. What are the established synthetic routes for (E)-benzene-(1-propenylsulfonyl) derivatives?

- Methodological Answer : The synthesis typically involves sulfonylation of propenyl precursors followed by stereoselective coupling with benzene derivatives. Key steps include:

- Step 1 : Preparation of (E)-1-propenylsulfonyl chloride via thiol-ene click chemistry or oxidation of propenyl thioethers .

- Step 2 : Friedel-Crafts sulfonylation using Lewis acid catalysts (e.g., AlCl₃) to attach the sulfonyl group to the benzene ring .

- Validation : Confirm regioselectivity and stereochemistry using NMR (¹H/¹³C) and compare with PubChem’s InChIKey data .

Q. Which analytical techniques are critical for characterizing (E)-benzene-(1-propenylsulfonyl)?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ion peaks and fragmentation patterns. Cross-reference with NIST’s spectral libraries .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR distinguishes the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkenyl protons) .

- Differential Scanning Calorimetry (DSC) : Determine phase transitions (melting/boiling points) using NIST’s thermochemical databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermochemical data (e.g., boiling points) for this compound?

- Methodological Answer :

- Step 1 : Cross-validate data across multiple databases (e.g., PubChem, NIST, EPA DSSTox) to identify outliers .

- Step 2 : Conduct controlled experiments using high-purity samples (>99%) under standardized conditions (e.g., ASTM distillation methods) .

- Step 3 : Apply computational corrections (e.g., Antoine equation adjustments) to account for instrumental variances .

Q. What role does the (E)-configured propenylsulfonyl group play in modulating electronic properties?

- Methodological Answer :

- Computational Analysis : Perform density functional theory (DFT) calculations to map electron-withdrawing effects of the sulfonyl group. Compare HOMO-LUMO gaps with analogous (Z)-isomers .

- Experimental Validation : Use Hammett substituent constants (σₚ) from kinetic studies (e.g., nitration rates) to quantify electronic impacts .

Q. How can reaction conditions be optimized for sulfonyl-group retention during catalytic hydrogenation?

- Methodological Answer :

- Step 1 : Screen catalysts (e.g., Pd/C vs. PtO₂) under varying pressures (1–5 atm H₂) and solvents (MeOH vs. EtOAc) to minimize desulfonylation .

- Step 2 : Monitor reaction progress via in-situ FTIR for SO₂ stretching bands (~1350 cm⁻¹) .

- Step 3 : Use NIST’s thermochemical data to adjust activation energies and avoid side reactions .

Safety and Handling

Q. What precautions are essential for handling (E)-benzene-(1-propenylsulfonyl) in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure .

- Storage : Store in amber glass containers at ≤4°C to inhibit photodegradation or thermal decomposition .

- Waste Disposal : Neutralize sulfonyl residues with 10% NaOH before disposal in accordance with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.